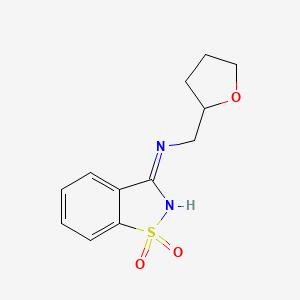![molecular formula C20H17N3O B6010367 2-[2-(1,2-dimethyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone](/img/structure/B6010367.png)
2-[2-(1,2-dimethyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(1,2-dimethyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone, also known as DMQX, is a synthetic compound that is widely used in scientific research. It belongs to the class of quinazolinone derivatives and acts as a potent antagonist of the ionotropic glutamate receptor. DMQX is known to have a high affinity for the AMPA receptor, which is one of the major subtypes of glutamate receptors in the central nervous system.
作用機序
2-[2-(1,2-dimethyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone acts as a competitive antagonist of the AMPA receptor by binding to its ligand-binding domain and blocking the ion channel pore. This results in a decrease in the influx of calcium ions into the postsynaptic neuron and a reduction in the strength of synaptic transmission. This compound is known to have a high affinity for the AMPA receptor and a low affinity for other glutamate receptor subtypes, such as NMDA and kainate receptors.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been demonstrated to reduce the frequency and amplitude of excitatory postsynaptic currents (EPSCs) in hippocampal neurons, indicating a decrease in synaptic transmission. This compound has also been shown to block the induction of long-term potentiation (LTP), a form of synaptic plasticity that is thought to underlie learning and memory. In addition, this compound has been shown to reduce the severity of seizures in animal models of epilepsy.
実験室実験の利点と制限
2-[2-(1,2-dimethyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone has several advantages for lab experiments. It is a potent and selective antagonist of the AMPA receptor, which allows for the specific modulation of glutamate receptor function. It is also relatively stable and easy to handle, making it a useful tool compound for in vitro and in vivo experiments. However, there are also some limitations to the use of this compound. It is known to have off-target effects on other ion channels and receptors, which can complicate the interpretation of experimental results. In addition, the high potency of this compound can make it difficult to achieve a complete blockade of AMPA receptor function, which can limit the effectiveness of the compound in some experiments.
将来の方向性
There are several potential future directions for the use of 2-[2-(1,2-dimethyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone in scientific research. One area of interest is the role of AMPA receptor in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound could be used to investigate the effects of AMPA receptor blockade on disease progression and cognitive function. Another potential application of this compound is in the development of new therapeutics for epilepsy and other neurological disorders. This compound could be used as a starting point for the design of more selective and potent AMPA receptor antagonists with improved pharmacokinetic properties. Finally, this compound could be used in combination with other compounds to investigate the interaction between different glutamate receptor subtypes and their role in synaptic transmission and plasticity.
合成法
2-[2-(1,2-dimethyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone can be synthesized using a variety of methods, including the Pictet-Spengler reaction, Friedlander synthesis, and microwave-assisted synthesis. One of the most commonly used methods for synthesizing this compound is the Pictet-Spengler reaction. This method involves the condensation of 3-indoleacetaldehyde with 2-aminobenzoic acid in the presence of a Lewis acid catalyst, such as boron trifluoride diethyl etherate. The resulting product is then treated with acetic anhydride and pyridine to form this compound.
科学的研究の応用
2-[2-(1,2-dimethyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone has been extensively used in scientific research to study the role of glutamate receptors in various physiological and pathological processes. It is commonly used as a tool compound to selectively block the AMPA receptor and investigate its function in synaptic transmission, plasticity, and learning and memory. This compound has also been used to study the role of AMPA receptor in neurological disorders, such as epilepsy, stroke, and neurodegenerative diseases.
特性
IUPAC Name |
2-[(E)-2-(1,2-dimethylindol-3-yl)ethenyl]-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O/c1-13-14(15-7-4-6-10-18(15)23(13)2)11-12-19-21-17-9-5-3-8-16(17)20(24)22-19/h3-12H,1-2H3,(H,21,22,24)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OECDZWRAMPGSDB-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C=CC3=NC4=CC=CC=C4C(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1C)/C=C/C3=NC4=CC=CC=C4C(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-bromo-N-[2-methyl-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide](/img/structure/B6010285.png)
![3-[2-[(2,3-dichlorophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B6010293.png)

![2-methoxy-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6010332.png)
![N-(2-hydroxybutyl)-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzamide](/img/structure/B6010337.png)
![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B6010344.png)
![3-[5-(2-chloro-4-nitrophenyl)-2-furyl]-2-cyano-N-(4-methoxyphenyl)acrylamide](/img/structure/B6010351.png)
![11-[(5-bromo-2-furyl)methyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B6010358.png)

![2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-isopropoxyethyl)acetamide](/img/structure/B6010378.png)
![N,N-dimethyl-1-(5-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}-2-furyl)methanamine](/img/structure/B6010381.png)
![N-(4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide](/img/structure/B6010389.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(2,3,6-trifluorobenzyl)-3-piperidinyl]propanamide](/img/structure/B6010394.png)
![1-(1,1-dioxidotetrahydro-3-thienyl)-4-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B6010398.png)
